

Technical Guide: Structure Elucidation of 2-(2-Morpholin-4-ylethoxy)aniline

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-(2-Morpholin-4-ylethoxy)aniline

Cat. No.: B1309054

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the methodologies for the structure elucidation of **2-(2-Morpholin-4-ylethoxy)aniline**. Due to the limited availability of public experimental data for this specific compound, this document outlines the expected physicochemical properties and predicted spectroscopic characteristics based on the analysis of its constituent functional groups and related chemical structures. Detailed experimental protocols for Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are provided to guide researchers in the analytical process. This guide is intended to serve as a practical resource for scientists involved in the synthesis, characterization, and quality control of this and structurally related molecules.

Introduction

2-(2-Morpholin-4-ylethoxy)aniline is a chemical compound of interest in medicinal chemistry and drug development due to its structural motifs, which are present in a variety of biologically active molecules. The molecule incorporates a primary aromatic amine, an ether linkage, and a morpholine ring, all of which can contribute to its pharmacological profile. Accurate structural elucidation is a critical step in the drug development pipeline, ensuring compound identity, purity, and stability. This guide details the analytical techniques and expected outcomes for the comprehensive characterization of **2-(2-Morpholin-4-ylethoxy)aniline**.

Physicochemical Properties

The following table summarizes the key physicochemical properties of **2-(2-Morpholin-4-ylethoxy)aniline**.

Property	Value	Source
Molecular Formula	C ₁₂ H ₁₈ N ₂ O ₂	[Calculated]
Molecular Weight	222.28 g/mol	[Calculated]
CAS Number	64039-56-1	[1]
Appearance	Predicted: Crystalline solid	-
Solubility	Predicted: Soluble in organic solvents like DMSO, Methanol	-
Melting Point	Not available	-
Boiling Point	Not available	-

Predicted Spectroscopic Data

The following tables outline the predicted spectroscopic data for **2-(2-Morpholin-4-ylethoxy)aniline**. These predictions are based on established chemical shift and absorption frequency ranges for the functional groups present in the molecule.

Predicted ¹H NMR Data (500 MHz, CDCl₃)

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~ 6.8 - 7.2	m	4H	Aromatic protons
~ 4.1	t	2H	O-CH ₂ -CH ₂ -N
~ 3.8 (broad s)	s	2H	NH ₂
~ 3.7	t	4H	Morpholine: -CH ₂ -O-CH ₂ -
~ 2.8	t	2H	O-CH ₂ -CH ₂ -N
~ 2.6	t	4H	Morpholine: -CH ₂ -N-CH ₂ -

Predicted ¹³C NMR Data (125 MHz, CDCl₃)

Chemical Shift (δ) ppm	Assignment
~ 145 - 150	Aromatic C-O
~ 135 - 140	Aromatic C-N
~ 110 - 125	Aromatic C-H
~ 67	Morpholine: -CH ₂ -O-CH ₂ -
~ 66	O-CH ₂ -CH ₂ -N
~ 58	O-CH ₂ -CH ₂ -N
~ 54	Morpholine: -CH ₂ -N-CH ₂ -

Predicted IR Spectroscopy Data

Frequency (cm ⁻¹)	Intensity	Assignment
3300 - 3500	Medium, Sharp (doublet)	N-H stretch (primary amine)
2850 - 3000	Medium	C-H stretch (aliphatic)
~ 1600	Strong	N-H bend (scissoring)
1450 - 1550	Medium to Strong	C=C stretch (aromatic)
1200 - 1250	Strong	C-O stretch (aryl ether)
1115 - 1140	Strong	C-O-C stretch (morpholine ether)
1000 - 1100	Medium	C-N stretch (aliphatic)

Predicted Mass Spectrometry Data

m/z	Interpretation
222	[M] ⁺ (Molecular Ion)
120	[M - C ₄ H ₈ NO - C ₂ H ₄] ⁺
100	[C ₅ H ₁₀ NO] ⁺ (Morpholinoethyl fragment)
86	[C ₄ H ₈ NO] ⁺ (Morpholine fragment)

Experimental Protocols

The following are detailed protocols for the key experiments required for the structure elucidation of **2-(2-Morpholin-4-ylethoxy)aniline**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of the molecule.

Methodology:

- Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.

- Instrumentation: Utilize a 500 MHz NMR spectrometer equipped with a broadband probe.
- ^1H NMR Acquisition:
 - Acquire a standard one-dimensional ^1H NMR spectrum.
 - Typical parameters: 32 scans, relaxation delay of 1-2 seconds, spectral width of 16 ppm.
 - Reference the spectrum to the residual solvent peak (e.g., CDCl_3 at 7.26 ppm).
- ^{13}C NMR Acquisition:
 - Acquire a proton-decoupled ^{13}C NMR spectrum.
 - Typical parameters: 1024 scans, relaxation delay of 2 seconds, spectral width of 240 ppm.
 - Reference the spectrum to the solvent peak (e.g., CDCl_3 at 77.16 ppm).
- 2D NMR (COSY, HSQC, HMBC):
 - Perform 2D NMR experiments (COSY, HSQC, HMBC) to establish connectivity between protons and carbons and to aid in unambiguous assignments.
- Data Analysis: Integrate the ^1H NMR signals to determine proton ratios. Analyze chemical shifts, coupling constants, and 2D correlations to assemble the molecular structure.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology:

- Sample Preparation:
 - Solid (KBr pellet): Mix a small amount of the sample with dry potassium bromide (KBr) and press into a thin, transparent pellet.
 - Solid (ATR): Place a small amount of the solid sample directly on the Attenuated Total Reflectance (ATR) crystal.

- Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
- Data Acquisition:
 - Record the spectrum over a range of 4000-400 cm^{-1} .
 - Acquire at least 16 scans for a good signal-to-noise ratio.
- Data Analysis: Identify characteristic absorption bands for functional groups such as N-H (amine), C-H (aromatic and aliphatic), C=C (aromatic), C-O (ether), and C-N bonds.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology:

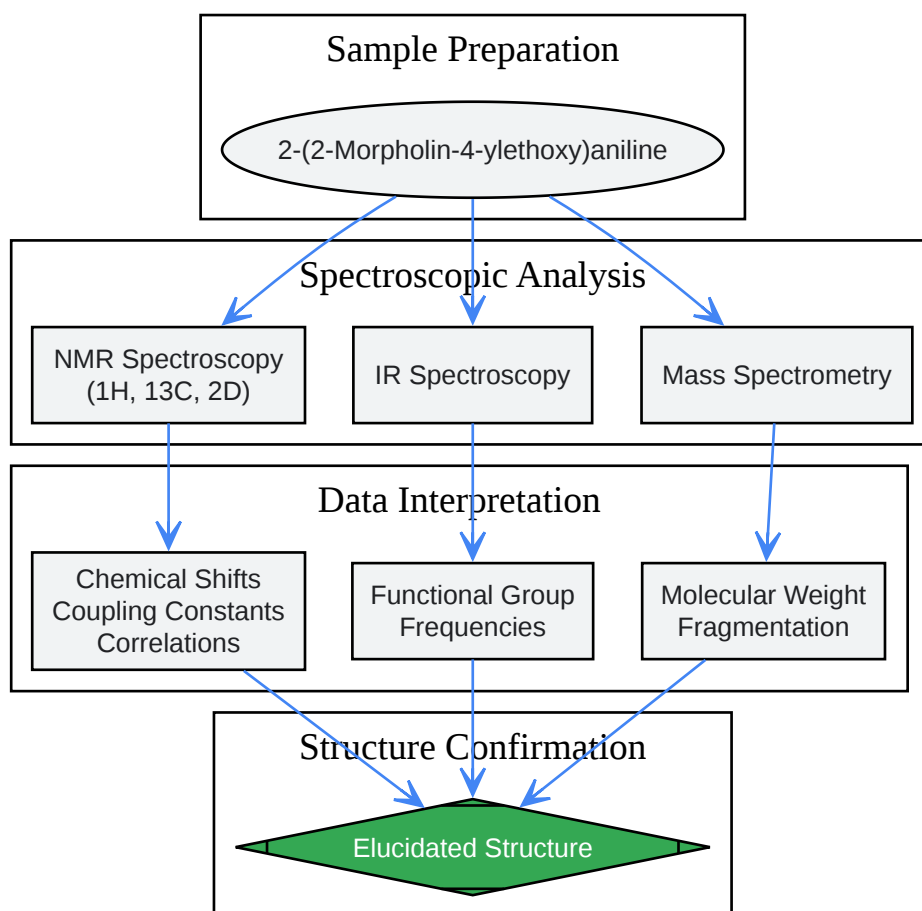
- Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile) to a concentration of approximately 1 mg/mL.
- Instrumentation: Employ a mass spectrometer with an appropriate ionization source, such as Electrospray Ionization (ESI) or Electron Impact (EI).
- Data Acquisition:
 - ESI-MS: Infuse the sample solution directly into the ESI source. Acquire the mass spectrum in positive ion mode to observe the $[\text{M}+\text{H}]^+$ ion.
 - EI-MS: Introduce the sample (if sufficiently volatile) into the EI source. This will generate the molecular ion $[\text{M}]^+$ and characteristic fragment ions.
- Data Analysis: Determine the exact mass of the molecular ion to confirm the elemental composition. Analyze the fragmentation pattern to gain further structural information.

Visualizations

Molecular Structure

Caption: 2D structure of **2-(2-Morpholin-4-ylethoxy)aniline**.

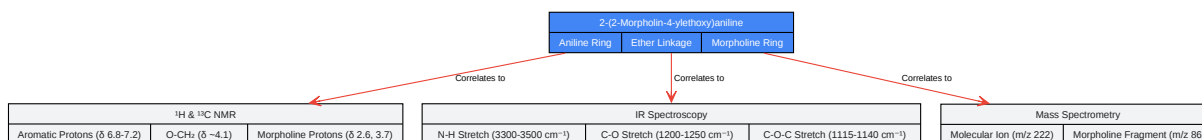
Structure Elucidation Workflow



[Click to download full resolution via product page](#)

Caption: Workflow for the structure elucidation of the target compound.

Key Spectroscopic Correlations



[Click to download full resolution via product page](#)

Caption: Correlation of structural fragments with spectroscopic data.

Conclusion

The structural elucidation of **2-(2-Morpholin-4-ylethoxy)aniline** can be reliably achieved through a combination of NMR spectroscopy, IR spectroscopy, and mass spectrometry. This guide provides a framework of the expected spectral characteristics and detailed experimental protocols to facilitate the unambiguous identification and characterization of this compound. While experimental data for this specific molecule is not readily available in public databases, the principles and predicted data outlined herein offer a solid foundation for researchers in the field of drug discovery and development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2-(2-MORPHOLIN-4-YLETHOXY)ANILINE | 64039-56-1 [chemicalbook.com]
- To cite this document: BenchChem. [Technical Guide: Structure Elucidation of 2-(2-Morpholin-4-ylethoxy)aniline]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1309054#2-2-morpholin-4-ylethoxy-aniline-structure-elucidation]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com